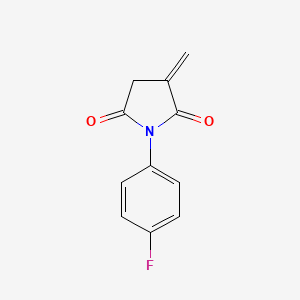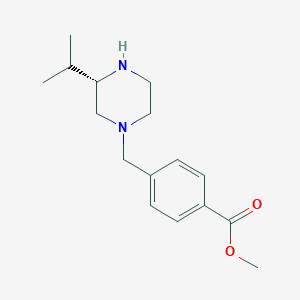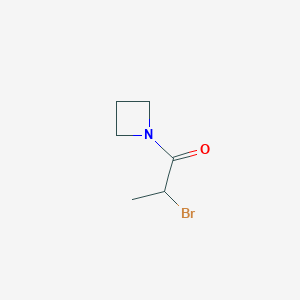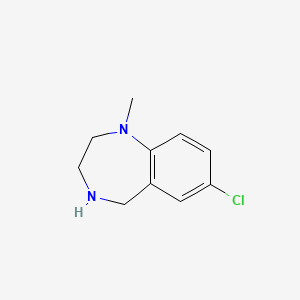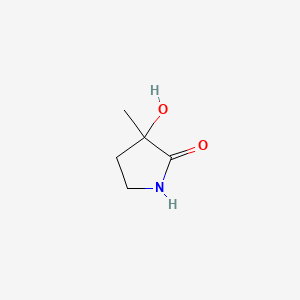
3-Hydroxy-3-methylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-3-methylpyrrolidin-2-one is a five-membered lactam with a hydroxyl group and a methyl group attached to the pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-3-methylpyrrolidin-2-one can be achieved through several methods. One common approach involves the cyclization of N-substituted piperidines. The process includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the oxidation of pyrrolidine derivatives .
Industrial Production Methods: In industrial settings, the preparation of this compound often utilizes cost-effective and scalable methods. The use of simple cyclic amines as substrates, along with air-stable and low-cost copper salts as promoters, and non-poisonous oxidants like Oxone, makes this approach practical for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-3-methylpyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as Oxone or other peroxides.
Reduction: Can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl or methyl positions under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
3-Hydroxy-3-methylpyrrolidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, as an mPGES-1 inhibitor, it binds to the active site of the enzyme, blocking the conversion of prostaglandin H2 to prostaglandin E2, thereby exerting anti-inflammatory and anticancer effects . The compound’s structural features, such as the hydroxyl and methyl groups, play a crucial role in its binding affinity and selectivity .
Comparison with Similar Compounds
Pyrrolidin-2-one: Lacks the hydroxyl and methyl groups, making it less reactive in certain chemical transformations.
3-Hydroxy-3-pyrrolin-2-one: Similar in structure but with a double bond, leading to different reactivity and biological activity.
Pyrrolidine-2,5-dione: Contains an additional carbonyl group, which significantly alters its chemical properties and applications.
Uniqueness: 3-Hydroxy-3-methylpyrrolidin-2-one stands out due to its unique combination of functional groups, which confer distinct reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential as a scaffold for drug development highlight its importance in both academic and industrial research .
Properties
Molecular Formula |
C5H9NO2 |
|---|---|
Molecular Weight |
115.13 g/mol |
IUPAC Name |
3-hydroxy-3-methylpyrrolidin-2-one |
InChI |
InChI=1S/C5H9NO2/c1-5(8)2-3-6-4(5)7/h8H,2-3H2,1H3,(H,6,7) |
InChI Key |
OWGJCVMFEQELOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


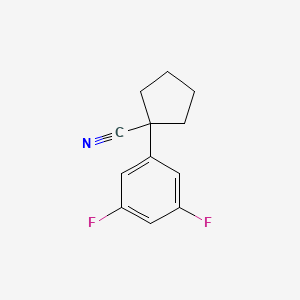
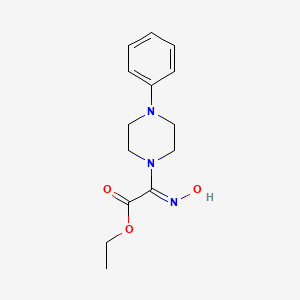

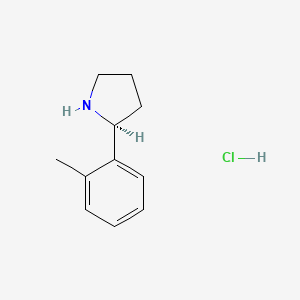
![(R)-2-methyl-N-[[2-(trifluoromethyl)phenyl]methylidene]propane-2-sulfinamide](/img/structure/B15046885.png)
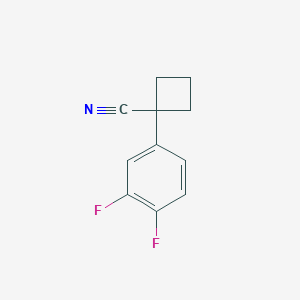
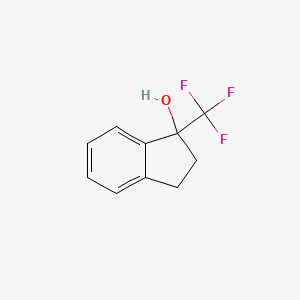
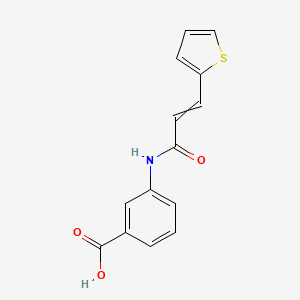
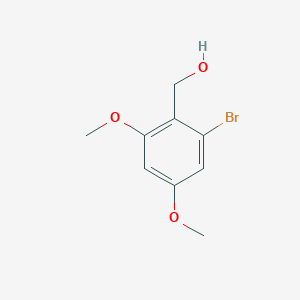
![methyl 4-[(1S)-1-hydrazinylethyl]benzoate](/img/structure/B15046906.png)
